3,5-Dichloro-4-nitropyridine N-oxide

Overview

Description

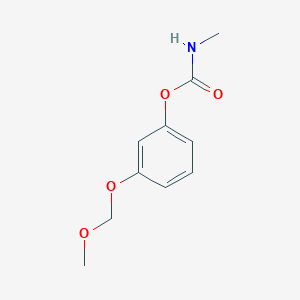

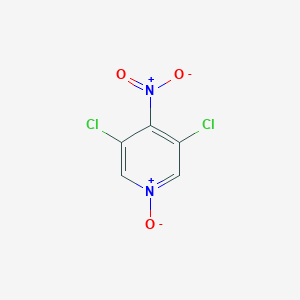

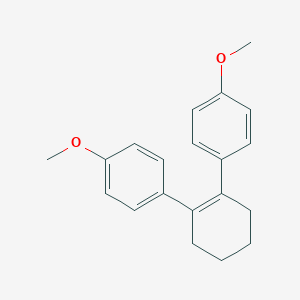

3,5-Dichloro-4-nitropyridine N-oxide is a chemical compound with the molecular formula C5H2Cl2N2O3 . It is also known by other names such as 3,5-Dichloro-4-nitropyridine 1-oxide and 3,5-dichloro-4-nitro-1-oxidopyridin-1-ium .

Synthesis Analysis

The synthesis of nitropyridines involves the reaction of pyridine and substituted pyridines with N2O5 in an organic solvent to produce the N-nitropyridinium ion . When this ion is reacted with SO2/HSO3– in water, 3-nitropyridine is obtained . This method gives good yields for 4-substituted and moderate yields for 3-substituted pyridines .Molecular Structure Analysis

The molecular structure of 3,5-Dichloro-4-nitropyridine N-oxide consists of 5 carbon atoms, 2 hydrogen atoms, 2 chlorine atoms, 2 nitrogen atoms, and 3 oxygen atoms . The exact mass of the molecule is 207.9442473 g/mol .Chemical Reactions Analysis

The reaction mechanism of nitropyridines is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift . From 4-aminopyridine, imidazo[4,5-c]pyridines have been synthesized . From 3-nitropyridine, 5-nitropyridine-2-sulfonic acid is formed in a two-step reaction .Physical And Chemical Properties Analysis

3,5-Dichloro-4-nitropyridine N-oxide has a molecular weight of 208.98700 g/mol . It has a density of 1.79 g/cm3 . The boiling point is 451.2ºC at 760 mmHg . The flash point is 226.7ºC .Scientific Research Applications

Pharmaceutical Intermediates

3,5-Dichloro-4-nitropyridine N-oxide: is utilized as an intermediate in the synthesis of various pharmaceutical compounds. Its reactive nitro and N-oxide groups make it a valuable precursor in constructing complex molecules, particularly in the development of anti-inflammatory, antipyretic, and analgesic medications .

Agrochemical Synthesis

This compound serves as a key intermediate in the production of agrochemicals. Its derivatives are instrumental in creating herbicides and pesticides that target specific pests without harming crops or the environment .

Dye Manufacturing

In the dye industry, 3,5-Dichloro-4-nitropyridine N-oxide is used to synthesize dyes with specific properties, such as resistance to fading under light and various chemical exposures. It contributes to the stability and intensity of the dye .

Material Science

The compound’s structural properties are explored in material science, particularly in the creation of novel materials with desirable thermal and optical characteristics. It’s used in the development of organic single crystals for nonlinear optical (NLO) applications, which are essential for optical limiting and high-power laser applications .

Energetic Materials Research

Researchers utilize 3,5-Dichloro-4-nitropyridine N-oxide in the synthesis of energetic materials. These materials are designed to release energy rapidly and are used in propellants, explosives, and pyrotechnics. The compound’s nitro groups contribute to the high energy density of these materials .

Chemical Research and Development

In chemical R&D, this compound is a versatile building block for synthesizing various organic molecules. Its reactivity allows for the introduction of different functional groups, enabling the design of molecules with specific properties for research purposes .

Nonlinear Optical Investigations

3,5-Dichloro-4-nitropyridine N-oxide: is investigated for its potential use in nonlinear optical investigations. Its properties may contribute to the development of materials that can modulate light in response to an applied electric field, which is crucial for the advancement of optical communication technologies .

Medicinal Chemistry

In medicinal chemistry, the compound is used to create molecules that can interact with biological systems. It’s particularly useful in the synthesis of compounds that may have therapeutic applications in treating diseases like cancer, diabetes, and viral infections .

properties

IUPAC Name |

3,5-dichloro-4-nitro-1-oxidopyridin-1-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2Cl2N2O3/c6-3-1-8(10)2-4(7)5(3)9(11)12/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEGMWLJJEXNVOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C=[N+]1[O-])Cl)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2Cl2N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60441051 | |

| Record name | 3,5-Dichloro-4-nitropyridine N-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60441051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,5-Dichloro-4-nitropyridine N-oxide | |

CAS RN |

18344-58-6 | |

| Record name | 3,5-Dichloro-4-nitropyridine N-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60441051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does the reactivity of 3,5-dichloro-4-nitropyridine N-oxide differ from its fluorinated analog, 3,5-difluoro-4-nitropyridine N-oxide, when reacting with ammonia?

A1: The research reveals a fascinating difference in reactivity between 3,5-dichloro-4-nitropyridine N-oxide and 3,5-difluoro-4-nitropyridine N-oxide when reacted with ammonia. [] The chlorinated compound, 3,5-dichloro-4-nitropyridine N-oxide, exhibits exclusive displacement of the nitro group upon reaction with ammonia. [] Conversely, its fluorinated counterpart, 3,5-difluoro-4-nitropyridine N-oxide, demonstrates exclusive displacement of fluorine under the same conditions. [] This observation highlights a distinct order of mobility within this system: F > NO₂ > Cl. [] This order aligns with established data and emphasizes the influence of halogen substituents on the reactivity of pyridine N-oxides.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Propyl-2,6,7-trioxa-1-phosphabicyclo[2.2.2]octane](/img/structure/B96513.png)

![Acetic acid, [(2,5-dimethylphenyl)thio]-](/img/structure/B96516.png)

![Pyridine, 2-[(tert-butylthio)methyl]-6-methyl-](/img/structure/B96523.png)